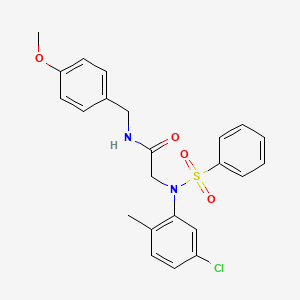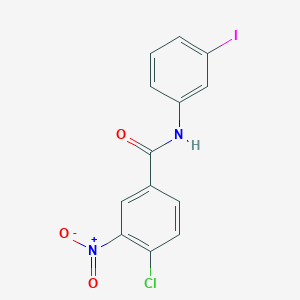
N-(2-isopropylphenyl)-1-naphthamide
Descripción general
Descripción
N-(2-isopropylphenyl)-1-naphthamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as GW 9508 and is a selective agonist of G protein-coupled receptor 40 (GPR40).
Mecanismo De Acción
N-(2-isopropylphenyl)-1-naphthamide acts as an agonist of GPR40, which is a G protein-coupled receptor that is primarily expressed in pancreatic beta cells. Activation of GPR40 leads to the release of insulin, which helps in the regulation of blood glucose levels.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been found to increase insulin secretion, improve glucose tolerance, and reduce inflammation. It has also been shown to have anti-obesity effects by reducing adipose tissue mass.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of N-(2-isopropylphenyl)-1-naphthamide in lab experiments has several advantages. It is a selective agonist of GPR40, which makes it a useful tool for studying the physiological effects of GPR40 activation. However, one of the limitations of using this compound is that it is not very water-soluble, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for the use of N-(2-isopropylphenyl)-1-naphthamide in scientific research. One potential application is in the development of new drugs for the treatment of metabolic disorders such as diabetes and obesity. Another potential application is in the development of new agricultural products that can improve crop yields and reduce the use of pesticides.
In conclusion, this compound is a synthetic compound that has potential applications in various fields. Its selective agonist activity for GPR40 has made it a useful tool for studying the physiological effects of GPR40 activation. Further research is needed to explore its potential applications in medicine, agriculture, and food industry.
Aplicaciones Científicas De Investigación
N-(2-isopropylphenyl)-1-naphthamide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and food industry. In medicine, this compound has been found to have anti-inflammatory and anti-diabetic properties. It has also been studied for its potential use in the treatment of obesity and metabolic disorders.
Propiedades
IUPAC Name |
N-(2-propan-2-ylphenyl)naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO/c1-14(2)16-10-5-6-13-19(16)21-20(22)18-12-7-9-15-8-3-4-11-17(15)18/h3-14H,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMVXIUHHPJYVAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)C2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-({[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B3674492.png)
![N-[4-(4-chlorophenoxy)phenyl]-4-methoxybenzamide](/img/structure/B3674502.png)
![methyl 2-[(3,5-dichloro-4-methoxybenzoyl)amino]benzoate](/img/structure/B3674510.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methyl-3-nitrobenzamide](/img/structure/B3674524.png)
![4-fluoro-N-({[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B3674532.png)
![2-bromo-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3674537.png)
![4-{[N-(3-chloro-4-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B3674549.png)

![2-(4-chloro-2-methylphenoxy)-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B3674559.png)

![3-(4-bromophenyl)-6-(4-morpholinyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3674581.png)

![4-chloro-N-[4-(dimethylamino)-1-naphthyl]-3-nitrobenzamide](/img/structure/B3674596.png)
![3-(4-bromophenyl)-6-(3-methyl-5-phenyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3674602.png)
